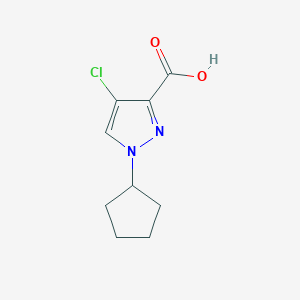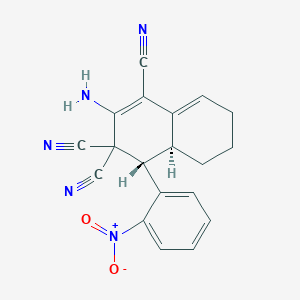![molecular formula C26H27N3O2 B10906771 N-{2-[(4-benzylpiperazin-1-yl)carbonyl]phenyl}-2-phenylacetamide](/img/structure/B10906771.png)
N-{2-[(4-benzylpiperazin-1-yl)carbonyl]phenyl}-2-phenylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~1~-{2-[(4-BENZYLPIPERAZINO)CARBONYL]PHENYL}-2-PHENYLACETAMIDE is a synthetic compound that has garnered interest in medicinal chemistry due to its potential pharmacological activities. This compound is structurally characterized by the presence of a benzylpiperazine moiety linked to a phenylacetamide backbone, which contributes to its unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-{2-[(4-BENZYLPIPERAZINO)CARBONYL]PHENYL}-2-PHENYLACETAMIDE typically involves the alkylation of corresponding amines with alkylating reagents. One common method includes the reaction of 2-chloro-1-(3-chlorophenyl)ethanone or 2-chloro-1-[3-(trifluoromethyl)phenyl]ethanone with the appropriate amines under controlled conditions . The reaction conditions often involve the use of solvents like methanol and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N~1~-{2-[(4-BENZYLPIPERAZINO)CARBONYL]PHENYL}-2-PHENYLACETAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using reagents like halides or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include alkyl halides and nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its interactions with biological macromolecules.
Medicine: Evaluated for its anticonvulsant activity and potential use in treating epilepsy.
Mechanism of Action
The mechanism of action of N1-{2-[(4-BENZYLPIPERAZINO)CARBONYL]PHENYL}-2-PHENYLACETAMIDE involves its interaction with neuronal voltage-sensitive sodium channels. This interaction can modulate the activity of these channels, leading to anticonvulsant effects . The compound’s structure allows it to bind to specific sites on the sodium channels, thereby influencing their function and reducing seizure activity.
Comparison with Similar Compounds
Similar Compounds
N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives: These compounds share a similar core structure and have been studied for their anticonvulsant activities.
2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide derivatives: These compounds are investigated for their acetylcholinesterase inhibitory activities and potential use in treating Alzheimer’s disease.
Uniqueness
N~1~-{2-[(4-BENZYLPIPERAZINO)CARBONYL]PHENYL}-2-PHENYLACETAMIDE is unique due to its specific structural features that allow it to interact with neuronal sodium channels, making it a promising candidate for anticonvulsant therapy. Its benzylpiperazine moiety and phenylacetamide backbone contribute to its distinct pharmacological profile.
Properties
Molecular Formula |
C26H27N3O2 |
|---|---|
Molecular Weight |
413.5 g/mol |
IUPAC Name |
N-[2-(4-benzylpiperazine-1-carbonyl)phenyl]-2-phenylacetamide |
InChI |
InChI=1S/C26H27N3O2/c30-25(19-21-9-3-1-4-10-21)27-24-14-8-7-13-23(24)26(31)29-17-15-28(16-18-29)20-22-11-5-2-6-12-22/h1-14H,15-20H2,(H,27,30) |
InChI Key |
AJNYJOBUYVNTRQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)C(=O)C3=CC=CC=C3NC(=O)CC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-(4-bromophenyl)-N-propyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B10906700.png)
![2-methoxy-4-[(Z)-{3-methyl-5-oxo-1-[3-(trifluoromethyl)phenyl]-1,5-dihydro-4H-pyrazol-4-ylidene}methyl]phenyl benzoate](/img/structure/B10906703.png)
![2-{[5-{[(4-chlorophenyl)amino]methyl}-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(5-nitrothiophen-2-yl)methylidene]propanehydrazide](/img/structure/B10906706.png)


![4-[(2E)-2-(2-fluorobenzylidene)hydrazinyl]pyridine](/img/structure/B10906722.png)

![N-(3-fluorophenyl)-2-[5-(naphthalen-1-yl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]acetamide](/img/structure/B10906725.png)

![{3-[(4-bromo-1H-pyrazol-1-yl)methyl]phenyl}(4-methylpiperidin-1-yl)methanone](/img/structure/B10906754.png)


![4-[(2E)-2-benzylidenehydrazinyl]-6-methoxy-2-phenylpyrimidine](/img/structure/B10906775.png)
